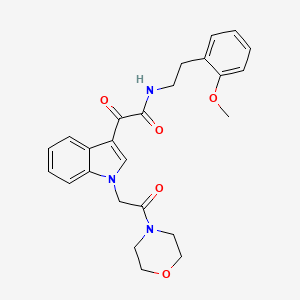

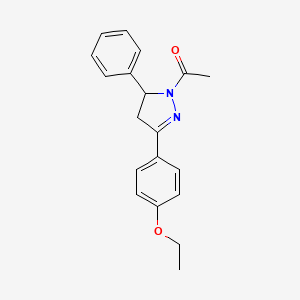

1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrazoline, a class of organic compounds with a five-membered ring containing two nitrogen atoms . Pyrazoline derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

While specific synthesis methods for “1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline” were not found, pyrazoline derivatives are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Wissenschaftliche Forschungsanwendungen

Biological Activities

1-Acetyl-3,-5-diarylpyrazolines, such as 1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline, have shown significant interest in medicinal and agricultural chemistry due to their broad spectrum of biological activities. Research indicates that these compounds exhibit both fungicidal and insecticidal activities. For instance, a derivative was found to possess potent fungicidal IC50 values against pathogens like Pseudoperoniospora cubensis and Sphaerotheca fuliginea, and an insecticidal LC50 value against Mythimna separata, suggesting their potential as lead compounds for developing new pesticides (Zhao et al., 2008).

Chemical Synthesis and Applications

Pyrazoline derivatives, including those substituted with ethoxyphenyl groups, have been synthesized through various methods for different applications. One study presented a concise synthetic method for sydnonyl-substituted pyrazoline derivatives, showcasing the versatility of pyrazolines in medicinal chemistry as potent antibiotic or antioxidizing agents (Shih, 2003). Another research focused on the synthesis and characterization of pyrazole derivatives, indicating their potential in diverse fields, including agriculture and pharmacology (Pareek et al., 2010).

Antimicrobial and Anticancer Activities

Some studies have explored the antimicrobial and anticancer activities of pyrazoline derivatives. For example, novel pyrazoline compounds were synthesized and evaluated for their antimicrobial activity, with some showing moderate activity against both Gram-positive and Gram-negative bacteria (Guna et al., 2015). Another study synthesized 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles and investigated their in vitro cytotoxic activity against cancer cell lines, demonstrating significant anticancer activity (Ratković et al., 2016).

Enzyme Inhibition and Pharmacological Potential

Further research into pyrazoline derivatives includes their enzyme inhibition and pharmacological potential. Novel derivatives were evaluated for their inhibition against enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), showing promising results for therapeutic applications, particularly in managing conditions related to enzyme dysregulation (Kocyigit et al., 2019).

Eigenschaften

IUPAC Name |

1-[5-(4-ethoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-3-23-17-11-9-15(10-12-17)18-13-19(21(20-18)14(2)22)16-7-5-4-6-8-16/h4-12,19H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCLMGFRWQWPAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2637078.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-naphthamide hydrochloride](/img/structure/B2637081.png)

![4-(3-methoxyphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2637086.png)

![3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2637088.png)

![N-[(1R)-1-(4-Methylsulfanylphenyl)ethyl]but-2-ynamide](/img/structure/B2637090.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2637091.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2637096.png)